molecular formula C14H12FNO2 B336528 N-(3-fluorophenyl)-3-methoxybenzamide

N-(3-fluorophenyl)-3-methoxybenzamide

Cat. No.: B336528
M. Wt: 245.25 g/mol
InChI Key: PSHOYZOFCPOCFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Fluorophenyl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-fluorophenyl group attached to the amide nitrogen and a methoxy group at the 3-position of the benzamide ring.

Properties

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

N-(3-fluorophenyl)-3-methoxybenzamide

InChI

InChI=1S/C14H12FNO2/c1-18-13-7-2-4-10(8-13)14(17)16-12-6-3-5-11(15)9-12/h2-9H,1H3,(H,16,17)

InChI Key

PSHOYZOFCPOCFO-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)F

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

The following table summarizes key structural analogs, their substituents, and pharmacological profiles:

Compound Name Substituents Target/Activity Selectivity logP Reference
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 2) 4-Chlorophenyl-piperazine ethyl chain, 3-methoxybenzamide D4 dopamine receptor ligand >100-fold selectivity over D2/D3, 5-HT receptors, sigma1 receptors 2.37–2.55
N-(1H-Indazol-3-yl)-3-methoxybenzamide (StA-NS2-2) Indazol-3-yl group, 3-methoxybenzamide Antiviral hit compound (modular platform screening) Not specified Not reported
N-(3-Chloro-2-methylphenyl)-4-methoxy-3-aminobenzamide 3-Amino, 4-methoxy, 3-chloro-2-methylphenyl Structural data only (no activity reported)
N-{[2-(3-Fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide 3-Fluorophenyl-benzoxazole, carbamothioyl, 3-methoxybenzamide Structural data only

Key Observations

Impact of Substituent Position and Lipophilicity
  • Dopamine Receptor Ligands: Compound 2 () demonstrates that introducing a piperazine-ethyl chain and a 4-chlorophenyl group enhances D4 receptor affinity (nanomolar range) and selectivity over D2/D3 receptors. The 3-methoxy group contributes to optimal lipophilicity (logP ~2.5), facilitating blood-brain barrier penetration .
  • Fluorophenyl vs. Chlorophenyl : Substituting 3-fluorophenyl (target compound) for 4-chlorophenyl (Compound 2) may alter receptor binding kinetics. Fluorine’s electronegativity could enhance hydrogen bonding or reduce metabolic degradation compared to chlorine.
Functional Group Modifications
  • Antiviral Activity : StA-NS2-2 () replaces the fluorophenyl group with an indazole ring, highlighting the role of heterocyclic moieties in antiviral targeting. The retained 3-methoxy group suggests its importance in scaffold recognition .
Substituent Position Effects
  • Methoxy Position: notes that alkoxy substituents in position 3 (vs. 2 or 4) enhance inhibitory activity in photosynthesis-disrupting compounds. This aligns with the 3-methoxy group’s prevalence in bioactive analogs like Compound 2 and StA-NS2-2 .

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